N'-(3,4-dimethylphenyl)-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)thiourea
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-3-[1-(7-METHOXY-1-BENZOFURAN-2-YL)ETHYL]-3-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-[1-(7-METHOXY-1-BENZOFURAN-2-YL)ETHYL]-3-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Formation of the Thiourea Linkage: The thiourea linkage is formed by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-3-[1-(7-METHOXY-1-BENZOFURAN-2-YL)ETHYL]-3-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-3-[1-(7-METHOXY-1-BENZOFURAN-2-YL)ETHYL]-3-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.
Biological Research: Studying its effects on biological systems and potential therapeutic uses.
Material Science: Exploring its properties for use in advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-[1-(7-METHOXY-1-BENZOFURAN-2-YL)ETHYL]-3-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thioureas: Compounds with similar thiourea linkages.
Benzofurans: Compounds containing the benzofuran moiety.
Morpholine Derivatives: Compounds with morpholine groups.
Uniqueness
The uniqueness of 1-(3,4-DIMETHYLPHENYL)-3-[1-(7-METHOXY-1-BENZOFURAN-2-YL)ETHYL]-3-[3-(MORPHOLIN-4-YL)PROPYL]THIOUREA lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H35N3O3S |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-1-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C27H35N3O3S/c1-19-9-10-23(17-20(19)2)28-27(34)30(12-6-11-29-13-15-32-16-14-29)21(3)25-18-22-7-5-8-24(31-4)26(22)33-25/h5,7-10,17-18,21H,6,11-16H2,1-4H3,(H,28,34) |
InChI Key |
URNDTOPOTNRMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N(CCCN2CCOCC2)C(C)C3=CC4=C(O3)C(=CC=C4)OC)C |
Origin of Product |
United States |
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